molecular formula C13H12F3N5O2 B2501670 morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396880-93-5

morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2501670
CAS No.: 1396880-93-5
M. Wt: 327.267
InChI Key: VOCIMQWDXVFHOO-UHFFFAOYSA-N
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Description

Morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a chemical compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a morpholine ring, a trifluoromethyl group, and a tetrazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile . The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide . The final step involves the formation of the morpholine ring through a cyclization reaction with appropriate amine and aldehyde precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Properties

IUPAC Name

morpholin-4-yl-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O2/c14-13(15,16)9-1-3-10(4-2-9)21-18-11(17-19-21)12(22)20-5-7-23-8-6-20/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCIMQWDXVFHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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